molecular formula C22H18Cl2N4O4S B12129142 2,5-dichloro-N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

2,5-dichloro-N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B12129142
M. Wt: 505.4 g/mol
InChI Key: FQLDYVMFIKFTQX-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound with a molecular formula of C22H17Cl2N3O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the quinoxaline core or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the chloro or amino positions.

Scientific Research Applications

2,5-dichloro-N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core and the benzenesulfonamide group are key structural features that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-(3,4-dimethylphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(3,4-dimethoxyphenyl)benzenesulfonamide
  • 2,5-dichloro-N-(3,4-dimethoxyphenyl)quinoxaline

Uniqueness

Compared to similar compounds, 2,5-dichloro-N-{3-[(3,4-dimethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is unique due to the presence of both the quinoxaline core and the benzenesulfonamide group, which contribute to its distinct chemical properties and potential applications. The specific arrangement of substituents also plays a crucial role in its reactivity and biological activity.

Properties

Molecular Formula

C22H18Cl2N4O4S

Molecular Weight

505.4 g/mol

IUPAC Name

2,5-dichloro-N-[3-(3,4-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C22H18Cl2N4O4S/c1-31-18-10-8-14(12-19(18)32-2)25-21-22(27-17-6-4-3-5-16(17)26-21)28-33(29,30)20-11-13(23)7-9-15(20)24/h3-12H,1-2H3,(H,25,26)(H,27,28)

InChI Key

FQLDYVMFIKFTQX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)OC

Origin of Product

United States

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